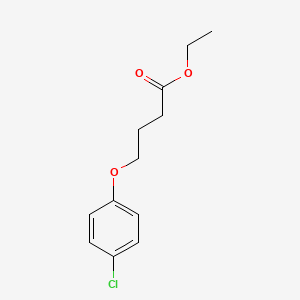
1-(3-氯苯基)乙醇
描述
“1-(3-Chlorophenyl)ethanol” is a chemical compound with the CAS Number: 6939-95-3 and a molecular weight of 156.61 . It has a linear formula of C8H9ClO . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)ethanol” is represented by the SMILES notation: CC(c1cccc(c1)Cl)O . The InChI representation is InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 .
Physical And Chemical Properties Analysis
“1-(3-Chlorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 156.61 .
科学研究应用
药物中间体
- (R)-2-氯-1-(3-氯苯基)乙醇是合成3-肾上腺素受体激动剂的关键中间体。一项研究表明,使用安大略白假丝酵母进行高产率和对映选择性合成过程,实现了高收率和对映体过量(ee)(Ni, Zhang, & Sun, 2012)。
生物催化和对映选择性
- 利用交替产替霉潜在培养物对2-氯苯乙酮进行不对称还原,合成(S)-1-(2-氯苯基)乙醇,这是L-克洛普雷南的中间体。该过程实现了高转化率和ee,展示了生物催化合成手性醇的潜力 (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009)。
手性合成优化
- 为了合成2-(4-氯苯基)乙醇,从2-(4-氯苯基)乙酸进行酯化和还原的高效方法被开发出来。这项研究提供了优化的反应条件,产率超过95% (Yang Lirong, 2007)。
化疗药物中间体
- (S)-1-(2-氯苯基)乙醇在合成极化样激酶1抑制剂,一类新型化疗药物中至关重要。一项研究展示了这种醇的大规模生物生产,强调了工艺强化和经济可行性 (Eixelsberger et al., 2013)。
环境应用
- 一项关于亚氯酸二氧化氯氧化木质素模型化合物的研究包括1-(3,4-二甲氧基苯基)乙醇。这项研究有助于理解在无氯元素漂白纸浆过程中的环境过程 (Nie et al., 2014)。
药物合成的酶法过程开发
- 对于Ticagrelor,一种急性冠状综合征治疗的关键中间体(S)-2-氯-1-(3,4-二氟苯基)乙醇的制备通过一种新颖的酶法过程得到增强。这种方法展示了高生产率和环境友好性 (Guo et al., 2017)。
环境解毒的催化过程
- 通过Pd/Fe双金属对1-(2-氯苯基)乙醇进行催化还原去氯和解毒的研究,探索了减少CPE污染废水毒理效应的有效手段 (Zhou, Wang, & Sheng, 2010)。
生物过程设计的优化
- 对(S)-1-(2-氯苯基)乙醇合成的生物过程设计创新进行了研究,强调了底物供应和产物去除在生物转化过程中的重要性 (Schmölzer, Mädje, Nidetzky, & Kratzer, 2012)。
安全和危害
The safety data sheet for “1-(3-Chlorophenyl)ethanol” suggests avoiding breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用机制
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
Similar to chlorphenesin, it is likely that 1-(3-Chlorophenyl)ethanol acts in the CNS
Biochemical Pathways
It has been suggested that similar compounds may be involved in redox reactions, acting as electron carriers .
Pharmacokinetics
Similar compounds like chlorphenesin are rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite . These properties can impact the bioavailability of 1-(3-Chlorophenyl)ethanol.
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
属性
IUPAC Name |
1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQVBHGBPRDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301679 | |
| Record name | 3-Chloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)ethanol | |
CAS RN |
6939-95-3 | |
| Record name | 3-Chloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















